Home > Products > Screening Compounds P90303 > 1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione - 1904072-42-9

1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

Catalog Number: EVT-3056665
CAS Number: 1904072-42-9
Molecular Formula: C15H22N2O3
Molecular Weight: 278.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-oxo-3-(2-phenylhydrazinyl)indolin-3-yl)pyrrolidine-2,5-dione

Compound Description: This compound is a core structure for acetylcholinesterase (AChE) inhibition studies. []

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

Compound Description: This compound exhibits potent anticonvulsant activity, exceeding the efficacy of reference drugs valproic acid and ethosuximide in maximal electroshock and psychomotor seizure tests. In vitro studies reveal its moderate inhibitory activity on neuronal voltage-sensitive sodium and L-type calcium channels. []

Relevance: This compound, like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, contains the pyrrolidine-2,5-dione core. It differs in its 3-position substitution with a 3-methylthiophen-2-yl group and a 3-morpholinopropyl chain attached to the nitrogen atom, contributing to its anticonvulsant properties.

1-(2-(3-(4-Fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Compound Description: This compound, denoted as S2, exhibits strong cytotoxic effects against MCF7 and HT29 cancer cell lines and is highlighted as a potential antitumor agent. []

Relevance: This compound shares the pyrrolidine-2,5-dione ring with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, but it features a distinct 2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl substituent on the nitrogen atom, indicating its potential in antitumor research.

N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride

Compound Description: This compound demonstrates promising anticonvulsant activity, particularly in the maximal electroshock seizure test, with a more favorable protective index than established antiepileptic drugs. Its mechanism of action likely involves sodium channel (site 2) blockage. []

Relevance: Similar to 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, it possesses the pyrrolidine-2,5-dione core, but it is distinguished by a 3-benzhydryl substituent at the 3-position and a N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl] group attached to the nitrogen, suggesting its potential as an anticonvulsant.

N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl]‐3‐methylpyrrolidine‐2,5‐dione monohydrochloride

Compound Description: This compound shows promising anticonvulsant activity in both maximal electroshock and subcutaneous pentylenetetrazole seizure tests, surpassing the protective index of common antiepileptic drugs. Its mechanism of action potentially involves the blockage of sodium (site 2) and L-type calcium channels. []

Relevance: It shares the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, but it is differentiated by a 3-methyl substitution at the 3-position and a N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl] group on the nitrogen, indicating its potential as an anticonvulsant.

(R)-N-(1-Hydroxybut-2-yl)pyrrolidine-2,5-dione

Compound Description: This compound is a pyrrolidine-2,5-dione derivative with a (R)-N-(1-hydroxybut-2-yl) substituent. Its structural information, including hydrogen bonding patterns, is characterized by X-ray crystallography. []

3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

Compound Description: This compound demonstrates superior anticonvulsant activity and a more beneficial protective index compared to the reference drug valproic acid in maximal electroshock and psychomotor seizure tests. Its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. []

Relevance: Like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, this compound shares the pyrrolidine-2,5-dione core. It differs in the substitution at the 3-position with a 2-chlorophenyl group and the presence of a 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}- group on the nitrogen atom, highlighting its anticonvulsant potential.

3‐(sec‐butyl)‐1‐(2‐(4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione

Compound Description: This compound, identified as 15, exhibits strong anticonvulsant activity in maximal electroshock and 6 Hz seizure tests, suggesting its potential as a broad-spectrum anticonvulsant. It effectively interacts with voltage-gated sodium (site 2) and L-type calcium channels. []

Relevance: This compound shares the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, but differs in the substituents at the 3-position (sec-butyl) and the nitrogen atom (2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-2-oxoethyl), highlighting its role in anticonvulsant research.

3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides

Compound Description: This class of compounds, along with their nonimide analogs, are investigated for their anticonvulsant activity. A standout compound within this series (compound 6) shows potent anticonvulsant activity, surpassing valproic acid in efficacy, and demonstrates antinociceptive properties in an oxaliplatin-induced neuropathic pain model. []

Relevance: These compounds, like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, feature the pyrrolidine-2,5-dione core. The presence of a propanamide group linked to the nitrogen atom and a 3-methyl-3-phenyl substitution at the 3-position contribute to their anticonvulsant and antinociceptive properties.

N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones

Compound Description: This series of Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones demonstrates promising anticonvulsant activity, particularly in the maximal electroshock seizure test. []

N-Mannich bases of 3,3-diphenyl- (5a-g), 3-methyl-3-phenyl- (6a-g), and 3-ethyl-3-methylpyrrolidine-2,5-diones (7a-g)

Compound Description: This library of N-Mannich bases exhibits anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests. Several compounds within this series showed higher protection in these tests compared to the reference drugs valproic acid and ethosuximide. []

Relevance: These compounds, like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, share the pyrrolidine-2,5-dione core. Variations in the substituents at the 3-position (diphenyl, methyl-phenyl, ethyl-methyl) and the presence of diverse N-Mannich base moieties contribute to their anticonvulsant properties.

N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione (5-7)

Compound Description: These compounds exhibit high affinity for the serotonin 5-HT1A receptor and demonstrate antagonist properties at this receptor. []

Relevance: These compounds share the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, but differ in their 3-spiro-cyclohexane substitution and a N-[3-(4-phenylpiperazin-1-yl)-propyl] group on the nitrogen, indicating their role in serotonin receptor research.

N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-tetralonepyrrolidine-2,5-dione (8-10)

Compound Description: These compounds demonstrate moderate to low affinity for the serotonin 5-HT1A receptor. The introduction of the tetralone fragment at the 3-position, compared to the cyclohexane analogs, leads to a decrease in 5-HT2A receptor affinity. []

2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamides

Compound Description: This class of compounds, designed as hybrid anticonvulsants, combines structural features of established antiepileptic drugs (ethosuximide, levetiracetam, and lacosamide). They exhibit potent activity in maximal electroshock and psychomotor seizure models, as well as antinociceptive properties in various pain models. []

Relevance: These compounds, like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, incorporate the pyrrolidine-2,5-dione core. The presence of a 3-methoxypropanamide group on the nitrogen atom distinguishes them and contributes to their broad-spectrum anticonvulsant and antinociceptive activities.

Amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid (2a-t)

Compound Description: This group of compounds exhibits anticonvulsant properties, with some displaying activity in maximal electroshock, subcutaneous pentylenetetrazole, and 6-Hz seizure models. Notably, compound 3q in this series demonstrates a wider spectrum of protection, higher activity, and a better safety profile than commonly used antiepileptic drugs. []

Relevance: These compounds, like 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione, feature the pyrrolidine-2,5-dione core. The presence of a 3,3-diphenyl substitution at the 3-position and diverse amide moieties derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid contribute to their anticonvulsant properties.

Amides derived from 3,3-diphenyl-propionic acid (3a-t)

Compound Description: This series of compounds demonstrates anticonvulsant activity, with compound 3q exhibiting a broad spectrum of activity across various preclinical seizure models, including maximal electroshock, subcutaneous pentylenetetrazole, and 6-Hz seizures. []

Relevance: These compounds are structurally similar to 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione by sharing a common amide functional group. They are derived from 3,3-diphenyl-propionic acid, whereas the target compound features a pyrrolidine-2,5-dione ring, suggesting a shared interest in exploring amide derivatives for anticonvulsant activity.

1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione

Compound Description: This compound is a natural product analog bearing the N-phenylsuccinimide moiety and was synthesized as part of a study exploring the biological activity of 1,2,4-oxadiazole-containing natural products. []

Relevance: This compound shares the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione. The key structural difference is the substituent on the nitrogen atom: a 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl) group, potentially contributing to its biological activity.

1-(2-(5-oxo-6-R-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)-3-R1-pyrrolidine-2,5-diones

Compound Description: This class of compounds is synthesized via the reaction between 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones and cyclic anhydrides of non-symmetric dicarboxylic acids. []

Relevance: These compounds share the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione. They are differentiated by the presence of a 1-(2-(5-oxo-6-R-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)- substituent at the nitrogen atom and an R1 group at the 3-position.

1-(quinolin-2-ylamino)pyrrolidine-2,5-dione

Compound Description: This compound exhibits notable antibacterial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value of 5±2.2 μg/mL. []

(3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl]-1(-N-aryl)pyrrolidine-2,5-diones

Compound Description: This class of compounds was synthesized through a catalyst-free sp3 C-H functionalization of tetrahydroacridine(quinolines) derivatives using a Michael-type reaction with N-arylmaleimides. These compounds contain both tetrahydroacridine(quinolines) and pyrrolidine-2,5-dione moieties. []

Relevance: These compounds share the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione. They are characterized by the presence of a (3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl] substituent at the 3-position and an N-aryl group attached to the nitrogen atom.

2-[(4S,4'S/4R,4'R)-2',5'-dioxo-2,3,5,6,7,8-hexahydro-1H-spiro[acridine-4,3'-pyrrolidin]-4'-yl]-N-aryl-acetamide

Compound Description: This class of compounds, containing both acridine and pyrrolidine-2,5-dione fragments, was investigated for potential biological activity, including cholinesterase inhibition, anti-inflammatory, and anticonvulsant effects, using molecular docking studies. []

Relevance: These compounds are structurally related to 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione through the presence of the pyrrolidine-2,5-dione core. They are further characterized by an acridine moiety spiro-fused to the pyrrolidine ring and a N-aryl-acetamide substituent, suggesting their potential in various pharmacological areas.

(4S/4R)-4-[(3R/3S)-1-(2-aryl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile

Compound Description: This class of compounds, incorporating acridine and pyrrolidine-2,5-dione fragments, was explored for its potential biological activity, including cholinesterase inhibition, anti-inflammatory, and anticonvulsant effects, using molecular docking studies. []

3-(4-aminophenyl)-pyrrolidine-2,5-dione (WSP-3, II)

Compound Description: This compound, an aromatase inhibitor, possesses a benzylic proton at the chiral center and exhibits rapid racemization in vitro at physiological pH. []

Relevance: This compound shares the pyrrolidine-2,5-dione core with 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione. The main structural difference lies in the substituent at the nitrogen atom, with WSP-3 bearing a 3-(4-aminophenyl) group, highlighting its role in aromatase inhibition research.

N-pentyl derivative of 3-(4-aminophenyl)-pyrrolidine-2,5-dione (III)

Compound Description: This compound, similar to its parent compound WSP-3, is an aromatase inhibitor with a benzylic proton at the chiral center and exhibits rapid racemization in vitro at physiological pH. []

Relevance: This compound is structurally related to 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione through the shared pyrrolidine-2,5-dione core. It is distinguished by the presence of a 3-(4-aminophenyl) substituent and an additional pentyl group attached to the nitrogen atom, reflecting its role in aromatase inhibition studies.

N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane (5-10) and [4.5]decane-1,3-dione (11-16)

Compound Description: This series of compounds was investigated for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. The ethylene analogues, particularly those with a cyclohexane moiety in the 3-position of the pyrrolidine-2,5-dione ring, demonstrated potent 5-HT1A ligand properties. []

Relevance: These compounds are structurally related to 1-(1-(2-Cyclohexylacetyl)azetidin-3-yl)pyrrolidine-2,5-dione by sharing the pyrrolidine-2,5-dione core. The primary structural differences are the variations in the size of the spiro-fused cycloalkyl ring and the presence of N-(4-arylpiperazin-1-yl)alkyl substituents on the nitrogen atom.

N4-arylpiperazin-1-yl amides of (2-aza-1,3-dioxospiro[4.5]dec-2-yl)-acetic acid

Compound Description: These compounds were synthesized and evaluated for their physicochemical and anticonvulsant properties. Some derivatives showed activity in the metrazole seizure threshold test. []

Properties

CAS Number

1904072-42-9

Product Name

1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

IUPAC Name

1-[1-(2-cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

Molecular Formula

C15H22N2O3

Molecular Weight

278.352

InChI

InChI=1S/C15H22N2O3/c18-13-6-7-14(19)17(13)12-9-16(10-12)15(20)8-11-4-2-1-3-5-11/h11-12H,1-10H2

InChI Key

QPNIWNIVYVODLV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(=O)N2CC(C2)N3C(=O)CCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.